molecular formula C13H16N2O B11891364 2-(4-Hydroxypiperidin-1-YL)-2-phenylacetonitrile CAS No. 1018437-11-0

2-(4-Hydroxypiperidin-1-YL)-2-phenylacetonitrile

Cat. No.: B11891364
CAS No.: 1018437-11-0
M. Wt: 216.28 g/mol
InChI Key: RTYIRLUOETUSLP-UHFFFAOYSA-N
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Description

2-(4-Hydroxypiperidin-1-YL)-2-phenylacetonitrile is a chemical compound that features a piperidine ring substituted with a hydroxyl group and a phenylacetonitrile moiety. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxypiperidin-1-YL)-2-phenylacetonitrile typically involves the reaction of 4-hydroxypiperidine with phenylacetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the hydroxyl group, followed by nucleophilic substitution with phenylacetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize continuous flow reactors to maintain optimal reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxypiperidin-1-YL)-2-phenylacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-Hydroxypiperidin-1-YL)-2-phenylacetonitrile has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4-Hydroxypiperidin-1-YL)-2-phenylacetonitrile involves its interaction with specific molecular targets. The hydroxyl group and nitrile moiety allow it to form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Hydroxypiperidin-1-YL)-2-phenylacetonitrile is unique due to its combination of a piperidine ring, hydroxyl group, and phenylacetonitrile moiety. This unique structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities .

Properties

CAS No.

1018437-11-0

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

2-(4-hydroxypiperidin-1-yl)-2-phenylacetonitrile

InChI

InChI=1S/C13H16N2O/c14-10-13(11-4-2-1-3-5-11)15-8-6-12(16)7-9-15/h1-5,12-13,16H,6-9H2

InChI Key

RTYIRLUOETUSLP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)C(C#N)C2=CC=CC=C2

Origin of Product

United States

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